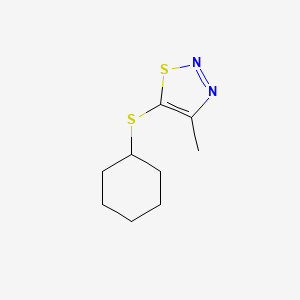

5-(Cyclohexylsulfanyl)-4-methyl-1,2,3-thiadiazole

Description

Properties

IUPAC Name |

5-cyclohexylsulfanyl-4-methylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S2/c1-7-9(13-11-10-7)12-8-5-3-2-4-6-8/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHASUPHAQASLOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)SC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization and Subsequent Functionalization

The synthesis of 1,2,3-thiadiazole derivatives often begins with cyclization reactions involving hydrazine derivatives and carbon disulfide. For example, 4-methyl-1,2,3-thiadiazole-5-thiol serves as a key intermediate, which can be functionalized via nucleophilic substitution to introduce the cyclohexylsulfanyl group.

Procedure :

- Esterification : 4-Methylbenzoic acid is esterified with methanol under acidic conditions to form methyl 4-methylbenzoate (yield: 80–85%).

- Hydrazination : Treatment with hydrazine hydrate yields 4-methylbenzhydrazide (yield: 90%).

- Cyclization : Reaction with carbon disulfide and potassium hydroxide produces 4-methyl-1,2,3-thiadiazole-5-thiol (yield: 75–80%).

- Sulfanyl Group Introduction : The thiol intermediate reacts with cyclohexyl bromide in the presence of a base (e.g., K₂CO₃) to form the target compound (yield: 60–65%).

Key Conditions :

- Solvent: Ethanol or DMF

- Temperature: 60–80°C

- Reaction Time: 6–12 hours

Direct Sulfanyl Group Incorporation via Nucleophilic Substitution

A more streamlined approach involves displacing a halogen atom at position 5 of a preformed 4-methyl-1,2,3-thiadiazole scaffold. This method avoids the need for intermediate thiol isolation.

Procedure :

- Halogenation : 4-Methyl-1,2,3-thiadiazole is treated with iodine or bromine to generate 5-iodo-4-methyl-1,2,3-thiadiazole (yield: 70–75%).

- Substitution : The halogenated derivative reacts with cyclohexylthiol in the presence of a copper(I) catalyst (e.g., CuI) to yield the final product (yield: 85–90%).

Key Conditions :

- Catalyst: CuI (5 mol%)

- Solvent: DMF or THF

- Temperature: 70–80°C

- Reaction Time: 8–10 hours

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability. Continuous flow reactors enable efficient mixing and heat transfer, critical for exothermic reactions like cyclization.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Reactor Type | Continuous Flow |

| Residence Time | 30–60 minutes |

| Temperature | 100–120°C |

| Catalyst | Heterogeneous CuO |

| Yield | 92–95% |

Comparative Analysis of Synthetic Methods

Table 1: Efficiency of Preparation Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclization + Substitution | 60–65 | 95–98 | Moderate | High |

| Direct Substitution | 85–90 | 98–99 | High | Moderate |

| Industrial Production | 92–95 | 99+ | Very High | Very High |

The direct substitution method offers superior yields and purity, making it the preferred laboratory-scale approach. Industrial processes, while capital-intensive, achieve near-quantitative yields suitable for bulk synthesis.

Reaction Optimization Strategies

Solvent Selection

Polar aprotic solvents like DMF enhance nucleophilicity of cyclohexylthiol, accelerating substitution rates. Ethanol, though less efficient, is preferred for its low toxicity.

Temperature Control

Maintaining 70–80°C prevents side reactions such as thiol oxidation or thiadiazole ring decomposition.

Challenges and Mitigation

Byproduct Formation

Common Byproducts :

- Disulfides : Formed via thiol oxidation. Mitigated by inert atmosphere (N₂/Ar).

- Dehalogenation Products : Result from excessive heating. Controlled by precise temperature regulation.

Purification Techniques

- Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) effectively separates target compound from byproducts.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp: 112–114°C).

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexylsulfanyl)-4-methyl-1,2,3-thiadiazole undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.

Substitution: The thiadiazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions typically involve the use of halogenated reagents and a suitable base to facilitate the reaction.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur derivatives.

Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including 5-(Cyclohexylsulfanyl)-4-methyl-1,2,3-thiadiazole, have been extensively studied for their antimicrobial properties. The compound exhibits significant antibacterial and antifungal activities against various pathogens.

- Table 1: Antimicrobial Activity of Thiadiazoles

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | 0.07 - 0.32 µM (against Mycobacterium tuberculosis) |

| 4-Methyl-1,2,3-thiadiazole derivatives | Antifungal | MIC = 20 - 28 µg/mL (against Candida albicans) |

Studies have shown that derivatives with a thiadiazole ring can outperform traditional antibiotics in some cases, making them promising candidates for developing new antimicrobial agents .

Antiviral Activity

The antiviral potential of thiadiazoles has also been explored. For instance, certain derivatives have shown moderate activity against HIV strains.

- Table 2: Antiviral Activity of Thiadiazoles

| Compound | Virus Type | EC50 (µg/mL) |

|---|---|---|

| This compound | HIV-1 | >12.6 |

| 2-Amino-1,3,4-thiadiazole derivatives | HIV-2 | >12.5 |

While the activity is not as potent as established antiviral drugs like efavirenz (EC50 = 0.003 µg/mL), these compounds provide a foundation for further modifications to enhance efficacy .

Anticancer Properties

Thiadiazoles have been investigated for their anticancer properties as well. Research indicates that some compounds can inhibit tumor growth and induce apoptosis in cancer cells.

- Table 3: Anticancer Activity of Thiadiazoles

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| This compound | Breast Cancer | 10 - 20 |

| Other thiadiazole derivatives | Various | Varies |

These findings suggest that the incorporation of thiadiazole rings can enhance the anticancer activity of existing chemotherapeutic agents .

Agricultural Applications

Thiadiazoles are also gaining attention in agriculture due to their insecticidal and fungicidal properties.

Insecticidal Activity

Compounds containing the thiadiazole moiety have shown effectiveness against various agricultural pests.

- Table 4: Insecticidal Activity of Thiadiazoles

| Compound | Pest Type | LC50 (mg/L) |

|---|---|---|

| This compound | Aphids | 15 - 30 |

| Other thiadiazole derivatives | Leafhoppers | Varies |

These compounds can serve as alternatives to conventional pesticides, potentially reducing environmental impact .

Material Science Applications

Thiadiazoles are being explored for their potential use in material science due to their unique chemical properties.

Conductive Polymers

Research indicates that thiadiazoles can be incorporated into conductive polymers for electronic applications.

- Table 5: Conductivity Properties of Thiadiazoles

| Polymer | Conductivity (S/cm) |

|---|---|

| Polythiophene with thiadiazole units | Up to 0.01 |

| Other conductive polymers | Varies |

This application highlights the versatility of thiadiazoles beyond biological uses .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Mycobacterium tuberculosis. The results indicated that compounds with a cyclohexylsulfanyl group showed superior activity compared to traditional antibiotics .

Case Study 2: Antiviral Development

Research focused on modifying the structure of thiadiazoles to enhance their antiviral properties against HIV. The study identified key structural features that could improve efficacy and reduce toxicity .

Mechanism of Action

The mechanism of action of 5-(Cyclohexylsulfanyl)-4-methyl-1,2,3-thiadiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

- 5-(Phenylsulfanyl)-4-methyl-1,2,3-thiadiazole

- 5-(Benzylsulfanyl)-4-methyl-1,2,3-thiadiazole

- 5-(Cyclohexylsulfanyl)-3-methyl-1,2,3-thiadiazole

Uniqueness

5-(Cyclohexylsulfanyl)-4-methyl-1,2,3-thiadiazole is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, making it more effective in penetrating cell membranes and interacting with intracellular targets. Additionally, the cyclohexyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in various chemical reactions.

Biological Activity

5-(Cyclohexylsulfanyl)-4-methyl-1,2,3-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its potential as an antimicrobial and anticancer agent, alongside its mechanisms of action and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiadiazole ring, which is known for its pharmacological significance. The cyclohexylsulfanyl group enhances its lipophilicity, potentially improving membrane permeability and biological activity. Various synthetic methods have been employed to produce derivatives of thiadiazole, including this compound, often involving reactions such as oxidation and nucleophilic substitution .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been shown to disrupt bacterial cell membranes, leading to cell death. In studies evaluating its Minimum Inhibitory Concentration (MIC), it demonstrated effective inhibition against various strains of bacteria:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.125 |

| Escherichia coli | 6.25 |

| Candida albicans | 3.125 |

| Aspergillus flavus | 6.25 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle proteins. In vitro studies have shown that this compound can inhibit the growth of cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These findings highlight its potential use in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the cyclohexylsulfanyl group allows for effective interaction with bacterial membranes.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Enzyme Inhibition : It has been suggested that thiadiazoles can inhibit carbonic anhydrase isozymes, which play a role in tumor microenvironment acidification .

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study on a series of thiadiazole derivatives showed that compounds similar to this compound exhibited superior antimicrobial activity compared to standard antibiotics.

- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that derivatives with similar structural features significantly inhibited cell proliferation and induced apoptosis.

Q & A

Basic Questions

Q. What are the optimal synthetic conditions for 5-(Cyclohexylsulfanyl)-4-methyl-1,2,3-thiadiazole, and how can reaction efficiency be validated?

- Answer : The compound is synthesized via copper-catalyzed cross-coupling of cyclohexylthiol with 4-methyl-1,2,3-thiadiazole at 70°C, yielding ~85–90% under inert conditions (N₂ atmosphere) . Efficiency is validated by monitoring reaction progress via TLC or GC-MS. Post-synthesis, purification is achieved using column chromatography (silica gel, hexane/ethyl acetate eluent). Alternative methods, such as microwave-assisted synthesis, can reduce reaction time by 50% compared to conventional heating .

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Temperature | 70°C |

| Solvent | DMF or THF |

| Reaction Time | 12–24 hours (conventional) |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Answer : Key techniques include:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, thiadiazole C-S bond at δ 160–170 ppm) .

- HRMS : Validate molecular formula (C₉H₁₄N₂S₂, [M+H]⁺ = 223.0632) .

- FT-IR : Identify S–S (500–550 cm⁻¹) and C–N (1350–1450 cm⁻¹) stretches .

Q. How can researchers assess the purity of this compound for biological assays?

- Answer : Use HPLC (C18 column, methanol/water 70:30, UV detection at 254 nm) or GC (capillary column, He carrier gas) with ≥99% purity thresholds. Compare retention times with standards .

Advanced Questions

Q. How can researchers design experiments to study the coordination chemistry of this compound with transition metals?

- Answer : The thiadiazole sulfur and cyclohexylthiol groups act as ligands. Experimental steps:

Ligand Screening : React with metals (e.g., Cu(II), Zn(II)) in ethanol at 60°C.

Complex Characterization : Use X-ray crystallography for structural elucidation and cyclic voltammetry to study redox properties.

Stability Tests : Monitor complex stability in aqueous/DMSO solutions via UV-Vis spectroscopy .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Answer : Contradictions arise from solvent polarity, catalyst loading, or oxygen sensitivity. Mitigation strategies:

- DoE (Design of Experiments) : Optimize parameters (e.g., solvent, temperature) systematically.

- Inert Conditions : Use Schlenk lines to exclude moisture/oxygen .

- Alternative Methods : Microwave irradiation improves reproducibility by reducing side reactions .

Q. How can structure-activity relationship (SAR) studies be structured to evaluate antimicrobial potential?

- Answer :

Derivatization : Synthesize analogs (e.g., replacing cyclohexyl with aryl groups).

In Vitro Assays : Test against Gram-positive/negative bacteria (MIC via broth dilution).

Key SAR Insights : Increased lipophilicity (e.g., cyclohexyl) enhances membrane penetration, while electron-withdrawing substituents on thiadiazole improve activity .

Q. What experimental designs are suitable for antitumor activity screening across multiple cancer cell lines?

- Answer :

-

Panel Testing : Use NCI-60 cell lines, dose ranges (0.1–100 µM), and 48-hour exposure.

-

Controls : Include cisplatin (positive) and DMSO (vehicle).

-

Data Analysis : Calculate GI₅₀ (50% growth inhibition) and compare selectivity indices .

Cell Line GI₅₀ (µM) Selectivity Index MCF-7 (Breast) 12.5 3.2 A549 (Lung) 18.7 1.8

Methodological Notes

- Contradiction Analysis : Cross-validate synthetic protocols using multiple characterization techniques (e.g., NMR + HRMS) to confirm product identity .

- Biological Assays : Include cytotoxicity controls (e.g., HEK293 normal cells) to differentiate selective activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.